
A Technical Guide to the Spectroscopic Data of
N-(2-Carboxyphenyl)Phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: N-(2-Carboxyphenyl)Phthalimide

Cat. No.: B1295974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Carboxyphenyl)Phthalimide, a molecule of interest in various fields of chemical and

pharmaceutical research. This document presents nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data, detailed experimental protocols for these analyses, and a

visualization of its synthetic pathway.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-(2-
Carboxyphenyl)Phthalimide.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-13 Singlet (broad) 1H -COOH

~8.1-7.8 Multiplet 4H
Aromatic H

(Phthalimide moiety)

~7.7-7.4 Multiplet 4H

Aromatic H

(Carboxyphenyl

moiety)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~167 C=O (Carboxylic acid)

~165 C=O (Phthalimide)

~135-120 Aromatic C

~132 Quaternary Aromatic C (Phthalimide)

~130 Quaternary Aromatic C (Carboxyphenyl)

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

1780-1720 Strong
C=O stretch (asymmetric,

Phthalimide)

1710-1680 Strong
C=O stretch (symmetric,

Phthalimide)

1700-1680 Strong C=O stretch (Carboxylic acid)

1600-1450 Medium C=C stretch (Aromatic)

1300-1200 Strong C-N stretch (Imide)

~900 Broad O-H bend (Carboxylic acid)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Synthesis of N-(2-Carboxyphenyl)Phthalimide
N-(2-Carboxyphenyl)Phthalimide can be synthesized via the condensation reaction of

phthalic anhydride and 2-aminobenzoic acid.

Materials:

Phthalic anhydride

2-Aminobenzoic acid

Glacial acetic acid (solvent)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of

phthalic anhydride and 2-aminobenzoic acid in a minimal amount of glacial acetic acid.
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Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the cooled mixture into a beaker of cold water to precipitate the product.

Collect the solid product by vacuum filtration and wash with cold water to remove any

remaining acetic acid.

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water

mixture, to obtain pure N-(2-Carboxyphenyl)Phthalimide.

Dry the purified product in a vacuum oven.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of N-(2-Carboxyphenyl)Phthalimide in about 0.6-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically

used as an internal standard (0 ppm).

¹H NMR Spectroscopy Parameters:

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range covering from approximately -1 to 14 ppm.

¹³C NMR Spectroscopy Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to

the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range covering from approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy
Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of the solid N-(2-Carboxyphenyl)Phthalimide
with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract

from the sample spectrum.

Mandatory Visualizations
Synthesis of N-(2-Carboxyphenyl)Phthalimide
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Caption: Synthetic pathway for N-(2-Carboxyphenyl)Phthalimide.

Experimental Workflow for Spectroscopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1295974?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy IR Spectroscopy

Start: Synthesized N-(2-Carboxyphenyl)Phthalimide

Sample Preparation:
Dissolve in Deuterated Solvent

Sample Preparation:
KBr Pellet Formation

Data Acquisition:
¹H and ¹³C NMR Spectra

Data Processing:
Peak Integration and Chemical Shift Analysis

End: Spectroscopic Characterization

Data Acquisition:
FTIR Spectrum

Data Processing:
Peak Identification and Functional Group Assignment

Click to download full resolution via product page

Caption: Workflow for NMR and IR spectroscopic analysis.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of N-(2-
Carboxyphenyl)Phthalimide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295974#spectroscopic-data-for-n-2-carboxyphenyl-
phthalimide-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science
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